molecular formula C24H22BrClN2O2 B15026088 ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B15026088
M. Wt: 485.8 g/mol
InChI Key: IXUMUCLOPJMZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and oncology research. Quinazolinone-based compounds are extensively investigated as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . The specific bromo- and chloro- substitutions on this molecule are common pharmacophoric features designed to enhance binding affinity and cytotoxic potency . Researchers utilize this compound primarily for in vitro studies to explore its potential antiproliferative effects against various human cancer cell lines, with similar analogs showing promising activity . Its mechanism of action is often characterized through enzymatic inhibition assays and molecular docking studies, where such derivatives can act as ATP-competitive or non-competitive inhibitors, disrupting crucial signaling pathways in tumors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not formulated or tested for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C24H22BrClN2O2

Molecular Weight

485.8 g/mol

IUPAC Name

ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C24H22BrClN2O2/c1-2-30-22(29)15-28-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)27-24(28)17-8-11-19(26)12-9-17/h3-14,23-24,27H,2,15H2,1H3

InChI Key

IXUMUCLOPJMZLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Introduction of the 4-Phenyl Group

The 4-phenyl substituent is introduced via Suzuki-Miyaura cross-coupling using palladium catalysts. For example, treating 6-bromo-3,4-dihydroquinazolin-4-one with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture achieves >85% yield. This method benefits from mild conditions (80°C, 6–8 hours) and excellent functional group tolerance.

Incorporation of the Ethyl Acetate Moiety

The ethyl acetate side chain is appended through alkylation or esterification . A common strategy involves reacting the quinazoline intermediate with ethyl bromoacetate in anhydrous DMF using K₂CO₃ as a base. Optimal conditions (60°C, 12 hours) yield 70–80% product, with purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Optimization and Industrial Scalability

Catalytic Enhancements

Graphene oxide (GO) nanosheets have emerged as efficient catalysts for quinazoline synthesis, enabling reactions in aqueous media at 60°C with 90% conversion. Similarly, ZnCl₂ facilitates one-pot cyclocondensation of 2-methylbenzoxazin-4-one with aryl amines, reducing side reactions.

Continuous Flow Reactors

Industrial-scale production employs continuous flow reactors to enhance efficiency. A representative protocol uses a tubular reactor with residence times <30 minutes, achieving 95% yield by maintaining precise temperature control (100–120°C) and rapid mixing.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Time
Conventional Cyclization 2-Aminobenzylamine, iminoester Methanol, reflux 68–78 12 hours
Microwave-Assisted Same as above 60°C, 300 W 76–89 5 minutes
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄ Dioxane/H₂O, 80°C 85–92 6–8 hours
Continuous Flow Ethyl bromoacetate, K₂CO₃ 120°C, flow reactor 90–95 30 minutes

Challenges and Solutions

  • Regioselectivity in Bromination : Direct bromination at the 6-position is challenging due to competing ortho/meta products. Pre-functionalization of anthranilic acid precursors ensures regioselective bromine placement.
  • Ester Hydrolysis : The ethyl acetate group is prone to hydrolysis under basic conditions. Using anhydrous solvents and minimizing reaction times mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds.

Scientific Research Applications

Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Medicine: Quinazoline derivatives are known for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes. The quinazoline core is known to interact with various biological targets, including kinases and other signaling proteins, which can modulate cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline derivatives exhibit diverse pharmacological activities, often modulated by substituents on the heterocyclic core. Below is a comparative analysis of ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound 6-Br, 2-(4-ClPh), 4-Ph, 3-CH₂COOEt 497.8 High lipophilicity (logP ~4.2) Potential NHE-1 inhibition (inferred from )
4d () 6-Br, 2-SCH₂CO-NH-(thiazolidinone), 3-(4-OHPh) 583.5 Moderate solubility in polar solvents Anticancer activity (MS data suggests stability)
30 () 6-F, 7-piperazinyl-(trifluoromethylphenyl)carbamothioyl, 3-CH₂COOEt 579.5 Enhanced electron-withdrawing effects Kinase inhibition (NMR-confirmed conformation)
Compound 5,6-Cl₂, 2-imino, 3-CH₂COOEt·HBr 433.6 Ionic character (HBr salt) Antiviral potential (unconfirmed)

Key Observations

Substituent Effects on Bioactivity: The 6-bromo and 4-chlorophenyl groups in the target compound likely enhance halogen bonding interactions with biological targets, a feature shared with compound 4d (). The ethyl acetate moiety in the target compound and compound 30 improves metabolic stability compared to the hydrobromide salt in , which may exhibit higher aqueous solubility but reduced membrane permeability .

Synthetic and Analytical Insights :

  • Structural determination of such compounds often relies on SHELXL () for crystallographic refinement and WinGX/ORTEP () for molecular visualization. For example, the conformation of compound 30 was confirmed via ¹H NMR (), while utilized MS and elemental analysis for characterization .

Pharmacological Implications :

  • Quinazoline derivatives with NHE-1 inhibitory activity () suggest that the target compound may share similar mechanisms, though its 4-phenyl group could sterically hinder interactions compared to simpler analogs like 2a (benzyl ester derivative) .

Research Findings and Limitations

  • Evidence Gaps : Direct biological data for the target compound are absent in the provided sources. Its inferred NHE-1 inhibition is based on structural similarities to 2a (), which showed efficacy in preclinical models.

Biological Activity

Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activities, and research findings associated with this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure features a quinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with a quinazoline framework exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown potent activity against various pathogens, including bacteria and fungi. A study highlighted that certain modifications on the phenyl ring enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, a related compound demonstrated IC50 values of 5.9 µM against A549 (lung adenocarcinoma), 2.3 µM against SW-480 (colorectal cancer), and 5.65 µM against MCF-7 (breast cancer) cells . These findings suggest that structural modifications in the quinazoline derivatives can lead to enhanced cytotoxic effects.

The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been shown to induce apoptosis in a dose-dependent manner and to cause cell cycle arrest at the S phase . This is crucial for developing targeted therapies for cancer treatment.

Case Studies and Research Findings

Several studies have documented the biological activities of quinazoline derivatives:

  • Anticancer Activity : A study reported that a derivative with similar structural features exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
  • Antimicrobial Efficacy : Research indicated that certain derivatives showed promising results against drug-resistant strains of bacteria, highlighting their potential use in treating infections where conventional antibiotics fail .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that electron-withdrawing groups on the phenyl ring significantly enhance biological activity, providing insights for future modifications to improve efficacy .

Data Summary Table

Biological Activity IC50 Values Cell Lines Tested
Anticancer5.9 µMA549
2.3 µMSW-480
5.65 µMMCF-7
AntimicrobialVariesVarious Pathogens

Q & A

Q. What are the standard synthetic protocols for ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves:

  • Step 1 : Reacting substituted benzaldehyde derivatives with amino-triazole precursors in ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours), followed by solvent evaporation and filtration .
  • Step 2 : Microwave-assisted cyclization (e.g., 100°C for 1 hour) of intermediates like 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde in DMSO, followed by extraction with ethyl acetate and purification via flash chromatography (20–30% ethyl acetate in hexane) .
  • Alternative : Ethyl bromocrotonate-mediated alkylation of benzoxazine derivatives in ethanol with NaHCO₃, yielding brominated analogs (86% yield) .

Q. Key Data :

MethodYieldKey ConditionsReference
Microwave-assisted~75%100°C, 1 hour, DMSO
Conventional reflux60–86%Ethanol, NaHCO₃, 5–6 hours

Q. Which analytical techniques are essential for characterizing this compound?

  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages; deviations < 0.4% indicate purity) .
  • IR Spectroscopy : Identifies carbonyl (ν ~1730 cm⁻¹) and C-Br stretches (ν ~550 cm⁻¹) .
  • TLC/HPLC : Monitors reaction progress (e.g., ethyl acetate/hexane mobile phase) .
  • NMR : Confirms regiochemistry (e.g., aromatic proton splitting patterns and diastereotopic protons in the 1,4-dihydroquinazoline core) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Solvent Effects : Compare DMSO (microwave) vs. ethanol (reflux). DMSO enhances polar intermediate solubility, reducing side products .
  • Temperature Control : Microwave irradiation reduces reaction time (1 hour vs. 5 hours in conventional reflux), minimizing thermal degradation .

Case Study : Ethyl 2-(4-benzyl-6-bromo-benzoxazin-2-yl)acetate synthesis achieved 86% yield in ethanol with NaHCO₃, while microwave methods reached 75% in DMSO .

Q. How do bromo and chloro substituents influence reactivity in cross-coupling reactions?

  • Bromo Substituents : Activate the quinazoline core for Suzuki-Miyaura couplings (e.g., with arylboronic acids). The C-Br bond’s lower bond dissociation energy (~65 kcal/mol) vs. C-Cl (~81 kcal/mol) facilitates selective functionalization .
  • Chloro Substituents : Provide steric hindrance, directing electrophilic substitutions to para positions. Computational studies (DFT) suggest chloro groups stabilize intermediates via resonance .

Experimental Insight : Brominated analogs undergo Pd-catalyzed cross-coupling at room temperature, while chlorinated derivatives require higher temperatures (80–100°C) .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Complementary Techniques : Combine ¹H/¹³C NMR with HSQC to assign overlapping signals in the dihydroquinazoline ring .
  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify misassignments .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the 1,4-dihydro configuration vs. fully aromatic quinazoline) .

Q. How can biological activity assays be designed for this compound?

  • In Vitro Screening :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with dose-response curves (1–100 µM) .
  • Controls : Include structurally similar analogs (e.g., non-brominated derivatives) to isolate substituent effects .

Data Interpretation : A 10-fold higher IC₅₀ for brominated vs. chlorinated analogs may indicate halogen-dependent target binding .

Q. What mechanistic insights explain the formation of the 1,4-dihydroquinazoline core?

  • Pathway 1 : Acid-catalyzed cyclocondensation of 2-aminobenzamide derivatives with aldehydes, forming a dihydro intermediate via hemiaminal dehydration .
  • Pathway 2 : Radical-mediated cyclization (e.g., using AIBN) in the presence of bromine, supported by ESR-detected radical intermediates .

Evidence : Microwave irradiation accelerates hemiaminal formation, while radical pathways dominate under photolytic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.